A Deep Dive into the Physicochemical Properties of Fmoc-HoPhe-OH: A Technical Guide
A Deep Dive into the Physicochemical Properties of Fmoc-HoPhe-OH: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. This technical guide offers an in-depth look at the physicochemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-homophenylalanine, commonly abbreviated as Fmoc-HoPhe-OH. This derivative of the non-proteinogenic amino acid L-homophenylalanine is a crucial component in solid-phase peptide synthesis (SPPS) for introducing a phenylalanine-like residue with an extended side chain, thereby influencing the pharmacological properties of the resulting peptides.
Core Physicochemical Characteristics
Fmoc-HoPhe-OH is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below, providing a clear reference for laboratory applications.
Table 1: General and Physical Properties of Fmoc-HoPhe-OH
| Property | Value | References |
| Molecular Formula | C₂₅H₂₃NO₄ | [1] |
| Molecular Weight | 401.45 g/mol | [1] |
| CAS Number | 132684-59-4 | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 141 - 159 °C | |
| Optical Rotation | [α]²⁰/D -9 ± 2° (c=1, DMF) | |
| Purity (by HPLC) | ≥97% |
Table 2: Solubility and Storage of Fmoc-HoPhe-OH
| Property | Details | References |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in water. | [1] |
| Storage Conditions | Recommended storage at -20°C for long-term stability (up to 3 years as a powder). Can be stored at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |
Spectroscopic Profile
Table 3: Spectroscopic Data (Reference: Fmoc-Phe-OH)
| Technique | Expected Wavenumbers/Shifts for Fmoc-HoPhe-OH | Reference Data for Fmoc-Phe-OH | References |
| ¹H NMR (DMSO-d₆) | Signals for the fluorenyl group (approx. 7.3-7.9 ppm), the α-proton, the β- and γ-protons of the side chain, and the aromatic protons of the phenyl group. | Aromatic protons (fluorenyl and phenyl): ~7.2-7.9 ppm; α-CH: ~4.1-4.2 ppm; β-CH₂: ~2.8-3.1 ppm. | [2] |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbons (amide and carboxylic acid): ~156 and ~173 ppm; Aromatic and fluorenyl carbons: ~120-144 ppm; Aliphatic carbons (α, β, γ, and Fmoc CH/CH₂): ~30-66 ppm. | Carbonyls: ~156, 173 ppm; Aromatic/Fluorenyl: ~120-144 ppm; Aliphatic: ~37, 47, 56, 66 ppm. | [3][4] |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching (carbonyls, ~1680-1740 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹). | Amide A (~3431 cm⁻¹), Amide I (~1688 cm⁻¹), Amide II (~1537 cm⁻¹). | [5][6][7] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 402.16. | [M+Na]⁺ at m/z 410.12; [M+K]⁺ at m/z 426.09. | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of Fmoc-HoPhe-OH, as well as its application in peptide synthesis.
Synthesis of Fmoc-HoPhe-OH
This protocol describes the N-protection of L-homophenylalanine using 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Materials:
-
L-Homophenylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve L-Homophenylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0°C in an ice bath.
-
Separately, dissolve Fmoc-Cl (1.1 equivalents) in 1,4-dioxane.
-
Add the Fmoc-Cl solution dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Dry the purified Fmoc-HoPhe-OH under vacuum.
Caption: Workflow for the synthesis of Fmoc-HoPhe-OH.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of Fmoc-HoPhe-OH.
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient, for example, from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm or 301 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the Fmoc-HoPhe-OH sample in a 1:1 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.
Application in Solid-Phase Peptide Synthesis (SPPS): Fmoc Deprotection
The removal of the Fmoc group is a critical step in the iterative process of peptide chain elongation.
Materials:
-
Fmoc-HoPhe-OH-loaded resin
-
20% Piperidine (B6355638) in DMF (v/v)
-
DMF
Procedure:
-
Swell the Fmoc-HoPhe-OH-loaded resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-20 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Caption: General workflow of Fmoc-SPPS using Fmoc-HoPhe-OH.[9][10][11]
This guide provides essential physicochemical data and standardized protocols to aid researchers in the effective utilization of Fmoc-HoPhe-OH. Adherence to these methodologies will help ensure the synthesis of high-purity peptides for a wide range of research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 3. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
